Dicyclomine

Beschreibung

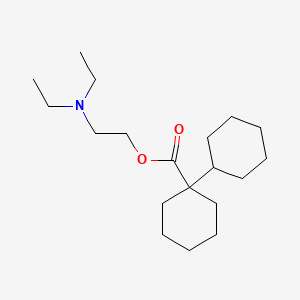

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h17H,3-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURUTKGFNZGFSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67-92-5 (hydrochloride) |

Source

|

| Record name | Dicyclomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022926 |

Source

|

| Record name | Dicyclomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Dicyclomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN WATER ABOUT 25% /HYDROCHLORIDE/, 1 G IN 13 ML WATER, 5 ML ALC, 2.5 ML CHLOROFORM, 770 ML ETHER; INSOL IN ALKALINE AQ MEDIUM /HCL/, 3.27e-03 g/L |

Source

|

| Record name | DICYCLOMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicyclomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77-19-0, 67-92-5 |

Source

|

| Record name | Dicyclomine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Di-syntramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Bicyclohexyl]-1-carboxylic acid, 2-(diethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicycloverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KV4X8IF6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICYCLOMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicyclomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165-166 |

Source

|

| Record name | Dicyclomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Dicyclomine's Mechanism of Action on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclomine is a therapeutic agent widely utilized for the management of intestinal smooth muscle spasms, particularly in conditions such as irritable bowel syndrome (IBS). Its efficacy stems from a dual mechanism of action: a competitive antagonism of muscarinic acetylcholine receptors and a direct musculotropic relaxant effect on smooth muscle cells. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Introduction

Smooth muscle contractility in the gastrointestinal tract is predominantly regulated by the parasympathetic nervous system, with acetylcholine (ACh) as the primary neurotransmitter. ACh mediates its effects through muscarinic receptors, leading to muscle contraction and increased motility. This compound exerts its antispasmodic effect by interfering with these physiological processes through two distinct and synergistic mechanisms.[1][2][3] This guide will dissect these mechanisms, presenting the available quantitative data for this compound's receptor affinity and its direct effects on smooth muscle.

Anticholinergic Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the actions of ACh.[1][2] This antagonism is not uniform across all muscarinic receptor subtypes; this compound exhibits a degree of selectivity, which contributes to its therapeutic profile.

Muscarinic Receptor Subtypes in Smooth Muscle

The primary muscarinic receptor subtypes involved in gastrointestinal smooth muscle contraction are the M2 and M3 receptors. While M3 receptors are directly coupled to the contractile machinery, M2 receptors play a modulatory role. This compound has been shown to antagonize M1, M2, and M3 receptors.

Quantitative Analysis of Muscarinic Receptor Antagonism

The affinity of this compound for muscarinic receptors has been quantified in various studies, primarily through radioligand binding assays and functional experiments on isolated tissues. The data consistently demonstrates a higher affinity for M1 receptors compared to M2 receptors.

| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| M1 | pA2 | 9.13 | Guinea-pig ileum (neuronal) | |

| IC50 | 3.7-14 nM | Cortical membranes | ||

| M2 | pA2 | 7.21 (postjunctional) | Guinea-pig ileum | |

| pA2 | 7.61 (prejunctional) | Guinea-pig ileum | ||

| M3 | - | Antagonist | Humans |

Note: Specific Ki or pA2 values for M3 receptors are not consistently reported in the reviewed literature, though its antagonist activity is acknowledged.

Direct Musculotropic Relaxant Effect

Beyond its anticholinergic properties, this compound exerts a direct relaxant effect on smooth muscle, independent of nerve stimulation or muscarinic receptor blockade. This is evidenced by its ability to antagonize contractions induced by various spasmogens that do not act through muscarinic receptors.

Antagonism of Non-Muscarinic Spasmogens

In vitro studies on isolated guinea pig ileum have demonstrated that this compound can inhibit spasms induced by:

-

Bradykinin: A potent inflammatory mediator that causes smooth muscle contraction.

-

Histamine: Acts on H1 receptors to induce smooth muscle contraction.

-

Barium Chloride: Directly depolarizes the smooth muscle cell membrane, causing calcium influx and contraction.

Potential Mechanism: Calcium Channel Blockade

The direct musculotropic effect of this compound may be, in part, attributable to its ability to interfere with calcium influx into smooth muscle cells. Some studies suggest that this compound can act as a calcium channel blocker. In potassium-depolarized rabbit detrusor muscle, this compound antagonized calcium-induced contractions in a noncompetitive manner with a pD2' of 4.89. However, comprehensive quantitative data, such as IC50 values for specific calcium channel subtypes, are not extensively documented.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in smooth muscle contraction and the points of intervention by this compound.

Caption: Acetylcholine M3 Receptor Signaling Pathway for Smooth Muscle Contraction.

Caption: Acetylcholine M2 Receptor Signaling Pathway Modulating Smooth Muscle Tone.

Experimental Protocols

Isolated Tissue Bath Assay for Smooth Muscle Contraction

This protocol outlines the methodology for assessing the effect of this compound on agonist-induced contractions of isolated guinea pig ileum.

5.1.1. Materials and Reagents

-

Guinea pig ileum

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

-

Acetylcholine, histamine, bradykinin, barium chloride stock solutions

-

This compound hydrochloride stock solution

-

Isolated tissue bath system with force-displacement transducer and data acquisition system

-

Carbogen gas (95% O2, 5% CO2)

5.1.2. Procedure

-

Tissue Preparation: Euthanize a guinea pig via an approved method. Isolate a segment of the terminal ileum and place it in a petri dish containing Tyrode's solution. Gently flush the lumen to remove contents and cut the ileum into segments of 2-3 cm.

-

Tissue Mounting: Suspend each ileum segment in a tissue bath chamber containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with washes of fresh Tyrode's solution every 15 minutes.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a contractile agonist (e.g., acetylcholine). Add increasing concentrations of the agonist to the tissue bath and record the resulting contraction until a maximal response is achieved.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).

-

Repeat Agonist Curve: In the presence of this compound, repeat the cumulative concentration-response curve for the same agonist.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound to determine the nature of the antagonism (e.g., competitive) and to calculate parameters such as the pA2 value.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of this compound for muscarinic receptors expressed in a cell line or tissue homogenate.

5.2.1. Materials and Reagents

-

Cell membranes or tissue homogenates expressing muscarinic receptors

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB)

-

This compound hydrochloride

-

Non-specific binding agent (e.g., atropine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus

5.2.2. Procedure

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 0.1-1 mg/mL.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., atropine).

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound's efficacy as an antispasmodic agent is rooted in its dual mechanism of action. Its well-characterized anticholinergic properties, with a notable affinity for muscarinic receptors, effectively reduce the contractile stimulus of acetylcholine on gastrointestinal smooth muscle. This is complemented by a direct musculotropic relaxant effect, which provides an additional layer of spasmolytic activity independent of cholinergic pathways. The combination of these two mechanisms makes this compound a valuable therapeutic option for the symptomatic relief of intestinal hypermotility and spasms. Further research to elucidate the precise molecular targets of its direct muscle relaxant effects and to obtain more comprehensive quantitative data on its interaction with M3 receptors and calcium channels will provide a more complete understanding of this versatile therapeutic agent.

References

Dicyclomine Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclomine hydrochloride is a synthetic tertiary amine with antimuscarinic and antispasmodic properties.[1] It is widely utilized in the pharmaceutical industry for the treatment of intestinal hypermotility and irritable bowel syndrome (IBS).[2][3] Its therapeutic effect is primarily achieved by relaxing smooth muscle spasms in the gastrointestinal tract.[1][4] This technical guide provides an in-depth overview of the chemical properties and structural elucidation of this compound hydrochloride, complete with detailed experimental protocols and visual representations of its mechanism of action.

Chemical and Physical Properties

This compound hydrochloride is a fine, white, crystalline, and practically odorless powder with a bitter taste. The following table summarizes its key chemical and physical properties.

| Property | Value | References |

| IUPAC Name | 2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride | |

| CAS Number | 67-92-5 | |

| Chemical Formula | C₁₉H₃₆ClNO₂ | |

| Molecular Weight | 345.95 g/mol | |

| Melting Point | 164-166 °C | |

| Solubility | Soluble in water, freely soluble in alcohol and chloroform, and very slightly soluble in ether. | |

| pKa (Strongest Basic) | 8.96 | No specific citation found |

| LogP | 5.5 |

Structural Elucidation

The structural confirmation of this compound hydrochloride is achieved through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the this compound hydrochloride molecule. The spectrum exhibits characteristic absorption bands corresponding to the various bonds within the structure. Key absorptions include those for the C=O stretch of the ester group, C-O stretching, and the C-N stretching of the tertiary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum shows distinct signals for the protons in the diethylamino group, the ethyl ester chain, and the two cyclohexyl rings. The integration of these signals corresponds to the number of protons in each environment. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments, confirming the presence of the ester carbonyl, the carbons of the cyclohexyl rings, and the ethylamino side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound hydrochloride. Under electron ionization, the molecule fragments in a predictable manner, providing further confirmation of its structure. The molecular ion peak corresponding to the hydrochloride salt is observed, along with characteristic fragment ions.

Experimental Protocols

The following are detailed methodologies for the determination of the key chemical properties and for the structural elucidation of this compound hydrochloride.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound hydrochloride.

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

Procedure:

-

Ensure the this compound hydrochloride sample is finely powdered and completely dry.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a medium rate to approximately 20°C below the expected melting point (around 144-146°C).

-

Decrease the heating rate to approximately 1-2°C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound hydrochloride in various solvents.

Apparatus: Stoppered flasks or vials, analytical balance, orbital shaker or magnetic stirrer, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

-

Add an excess amount of this compound hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, chloroform, ether) in a stoppered flask.

-

Seal the flasks and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the flasks to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filter the sample using a suitable syringe filter.

-

Quantify the concentration of this compound hydrochloride in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or by HPLC.

-

The determined concentration represents the equilibrium solubility of this compound hydrochloride in that solvent at the specified temperature.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity and quantify the concentration of this compound hydrochloride.

Apparatus: HPLC system with a UV detector, C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm), autosampler, data acquisition software.

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase for this compound hydrochloride analysis is a mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 5.9) in a ratio of 70:30 (v/v). Degas the mobile phase by sonication or vacuum filtration.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound hydrochloride reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Solution Preparation: Dissolve a known amount of the this compound hydrochloride sample in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Buffer (pH 5.9) (70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 218 nm

-

Injection Volume: 25 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for this compound hydrochloride is typically around 4.4 minutes under these conditions.

-

Quantification: Construct a calibration curve by plotting the peak areas of the standard solutions against their concentrations. Determine the concentration of the sample solution from the calibration curve.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound hydrochloride for functional group identification.

Apparatus: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (ATR Method):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the powdered this compound hydrochloride sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Apparatus: Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-25 mg of this compound hydrochloride for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Analysis: Infuse the sample solution directly into the mass spectrometer or introduce it via an LC system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Fragmentation Analysis (MS/MS): If required, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum for further structural confirmation.

Mechanism of Action: Anticholinergic Signaling Pathway

This compound hydrochloride exerts its therapeutic effect primarily through its action as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes, located on smooth muscle cells of the gastrointestinal tract. By blocking the binding of the neurotransmitter acetylcholine (ACh), this compound prevents the intracellular signaling cascade that leads to smooth muscle contraction.

References

Dicyclomine's Interaction with Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclomine, an antispasmodic and anticholinergic agent, is primarily utilized for the management of irritable bowel syndrome (IBS).[1] Its therapeutic efficacy is rooted in its ability to antagonize muscarinic acetylcholine receptors, thereby relaxing smooth muscle.[1] This technical guide provides an in-depth analysis of this compound's interaction with the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5), presenting quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Data Presentation: this compound's Muscarinic Receptor Affinity Profile

This compound exhibits a notable selectivity for the M1 muscarinic receptor subtype. This preference has been quantified through various binding and functional assays. The following tables summarize the available quantitative data on this compound's affinity (Ki) and functional antagonism (pA2) at the different muscarinic receptor subtypes.

Table 1: Binding Affinity (Ki) of this compound at Cloned Human Muscarinic Receptors Expressed in CHO-K1 Cells

| Receptor Subtype | Ki (nM) |

| M1 | 15 |

| M2 | 140 |

| M3 | 88 |

| M4 | 88 |

| M5 | 110 |

Data extracted from Buckley et al. (1989). This study utilized [3H]N-methylscopolamine as the radioligand in competition binding assays with membranes from CHO-K1 cells stably expressing each of the five human muscarinic receptor subtypes.

Table 2: Functional Antagonism (pA2) of this compound at Muscarinic Receptors

| Receptor Subtype | Tissue/Preparation | pA2 Value |

| M1 | Guinea-Pig Ileum (Neuronal) | 9.13 |

| M2 | Guinea-Pig Ileum (Prejunctional) | 7.61 |

| M2 | Guinea-Pig Ileum (Postjunctional) | 7.21 |

Data from Kilbinger & Stein (1988). The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[2]

Experimental Protocols

The characterization of this compound's interaction with muscarinic receptors relies on well-established pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay (Competition Assay)

This protocol is a standard method for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of this compound for each of the five muscarinic receptor subtypes.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).

-

Unlabeled this compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-K1 cells expressing the target muscarinic receptor subtype in cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of unlabeled this compound.

-

For total binding, add assay buffer instead of this compound.

-

For non-specific binding, add a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine).

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Flux Measurement

This protocol assesses the functional antagonism of this compound at Gq-coupled muscarinic receptors (M1, M3, and M5) by measuring changes in intracellular calcium concentration.

Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization mediated by M1, M3, or M5 receptors.

Materials:

-

CHO-K1 cells stably expressing the M1, M3, or M5 muscarinic receptor subtype.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

A muscarinic agonist (e.g., carbachol, acetylcholine).

-

This compound hydrochloride.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with kinetic reading capabilities.

-

Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to attach and grow to a confluent monolayer.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

-

Wash: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period to allow the antagonist to bind to the receptors.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate kinetic reading of fluorescence intensity and, after establishing a baseline, add a fixed concentration of the muscarinic agonist (typically the EC80 or EC90 concentration) to all wells. Continue to record the fluorescence signal over time.

-

Data Analysis:

-

The increase in fluorescence intensity upon agonist addition corresponds to an increase in intracellular calcium.

-

For each this compound concentration, determine the peak fluorescence response or the area under the curve.

-

Plot the response as a function of the logarithm of the this compound concentration to generate a dose-response curve for the antagonist.

-

Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

-

Mandatory Visualizations

Signaling Pathways

The five muscarinic receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. This compound, as an antagonist, blocks the initiation of these pathways by preventing acetylcholine from binding to the receptor.

Caption: this compound blocks Gq-coupled M1/M3/M5 receptor signaling.

Caption: this compound blocks Gi-coupled M2/M4 receptor signaling.

Experimental Workflow

The following diagram illustrates the workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound functions as a muscarinic receptor antagonist with a clear preference for the M1 subtype. Its antagonistic activity at M1, and to a lesser extent M3 receptors, is believed to be the primary mechanism behind its efficacy in treating the smooth muscle spasms characteristic of irritable bowel syndrome. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this compound's pharmacological profile and its interaction with muscarinic receptor subtypes.

References

Pharmacokinetics and Pharmacodynamics of Dicyclomine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of dicyclomine in various animal models. The information is compiled from publicly available scientific literature and is intended to serve as a resource for researchers and professionals involved in drug development and preclinical studies.

Executive Summary

This compound is an antispasmodic and anticholinergic agent used to treat intestinal hypermotility.[1] Its therapeutic effects are primarily attributed to a dual mechanism of action: a direct relaxant effect on smooth muscle (musculotropic) and an inhibitory effect on muscarinic acetylcholine receptors (anticholinergic).[2][3] Animal models have been instrumental in elucidating these mechanisms and characterizing the pharmacological profile of this compound. This guide summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound observed in these models, presents available toxicity data, and outlines common experimental protocols.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the relaxation of smooth muscle, particularly in the gastrointestinal tract. This is achieved through a combination of two distinct mechanisms.

Dual Mechanism of Action

-

Anticholinergic (Antimuscarinic) Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors.[4] Animal studies have shown that it has a significantly lower potency than atropine, a classic muscarinic antagonist. For instance, in vitro studies on isolated guinea pig ileum have demonstrated that this compound has approximately 1/8th the antimuscarinic potency of atropine.[2]

-

Musculotropic (Direct Spasmolytic) Activity: this compound also exerts a direct relaxant effect on smooth muscle, independent of cholinergic innervation. This has been demonstrated by its ability to antagonize spasms induced by agents such as bradykinin and histamine in isolated guinea pig ileum, responses that are not affected by atropine. In vivo studies in cats and dogs have shown this compound to be equally potent against intestinal spasms induced by acetylcholine and barium chloride, whereas atropine was significantly more potent against acetylcholine-induced spasms.

Receptor Subtype Selectivity

This compound exhibits a degree of selectivity for different muscarinic receptor subtypes. Studies on the myenteric plexus-longitudinal muscle preparation of the guinea pig ileum have shown that this compound has a high affinity for the neuronal M1 muscarinic receptor, with a pA2 value of 9.13. In contrast, it displays a lower affinity for both prejunctional M2 receptors (pA2 of 7.61) and postjunctional M2 receptors (pA2 of 7.21). This selectivity for M1 receptors may contribute to its therapeutic efficacy while potentially reducing some of the side effects associated with non-selective muscarinic antagonists.

In Vivo and In Vitro Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic data for this compound in various animal models.

Table 1: In Vitro Antimuscarinic Activity of this compound

| Animal Model | Tissue | Agonist | This compound Potency/Affinity | Reference(s) |

| Guinea Pig | Ileum | Acetylcholine | Approx. 1/8th the potency of atropine | |

| Guinea Pig | Ileum | Pilocarpine (M1) | pA2: 9.13 | |

| Guinea Pig | Ileum (myenteric plexus) | - (M2, prejunctional) | pA2: 7.61 | |

| Guinea Pig | Ileum (smooth muscle) | - (M2, postjunctional) | pA2: 7.21 | |

| Rat | Colon | Acetylcholine | IC50: 0.30 ± 0.17 µg | |

| Rabbit | Bladder Detrusor | Carbachol | Approx. 1/30th the potency of atropine |

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Animal Model | Test | This compound Potency (relative to Atropine) | Reference(s) |

| Cat & Dog | Acetylcholine-induced intestinal spasm | Equally potent | |

| Cat & Dog | Barium chloride-induced intestinal spasm | Equally potent | |

| Mouse | Mydriatic effects | Approx. 1/500th as potent | |

| Rabbit | Antisialagogue effects | Approx. 1/300th as potent |

Pharmacokinetics

Detailed pharmacokinetic data for this compound in animal models is sparse in the publicly available literature. Most of the available information pertains to human studies.

Absorption, Distribution, Metabolism, and Excretion (ADME)

While specific quantitative data for animal models are limited, general characteristics can be inferred. In humans, this compound is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 60 to 90 minutes. The primary route of elimination is via the urine. The metabolism of this compound has not been extensively studied in animals.

Table 3: Human Pharmacokinetic Parameters of this compound (for reference)

| Parameter | Value | Reference(s) |

| Tmax (oral) | 60 - 90 minutes | |

| Volume of Distribution (20 mg oral dose) | ~3.65 L/kg | |

| Primary Route of Elimination | Urine (79.5%) | |

| Fecal Excretion | 8.4% | |

| Plasma Elimination Half-life | ~1.8 hours (initial phase) |

Toxicology

Acute toxicity data for this compound is available for a few animal species.

Table 4: Acute Toxicity of this compound

| Animal Model | Route of Administration | LD50 | Reference(s) |

| Mouse | Oral | 625 mg/kg | |

| Rat (male) | Oral | 199.4 mg/kg | |

| Guinea Pig (male) | Oral | 132.3 mg/kg |

Experimental Protocols and Methodologies

Detailed experimental protocols are often proprietary or require access to full-text publications. However, based on the available literature, general methodologies for key experiments can be outlined.

Isolated Guinea Pig Ileum Assay for Antispasmodic Activity

This in vitro model is a classical method for assessing the antispasmodic effects of compounds.

Methodology:

-

A segment of the ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

One end of the tissue is attached to a fixed point, and the other to an isometric force transducer to record contractions.

-

The tissue is allowed to equilibrate under a resting tension.

-

Contractions are induced by adding a spasmogen, such as acetylcholine or histamine, to the organ bath.

-

After establishing a stable contractile response, this compound is added in increasing concentrations to determine its inhibitory effect on the agonist-induced contractions.

-

The concentration of this compound that produces a 50% reduction in the contractile response (IC50) can be calculated. To determine the mechanism of antagonism (competitive vs. non-competitive), Schild plot analysis can be performed.

In Vivo Intestinal Motility Assays

These models assess the effect of this compound on intestinal transit in live animals.

Methodology (Charcoal Meal Test):

-

Animals (e.g., mice or rats) are fasted overnight with free access to water.

-

This compound or a vehicle control is administered orally or via another desired route.

-

After a specified pretreatment time, a charcoal meal (e.g., 5-10% charcoal suspension in a vehicle like gum acacia) is administered orally.

-

After a set period, the animals are euthanized, and the small intestine is carefully dissected.

-

The total length of the small intestine and the distance traveled by the charcoal meal are measured.

-

The percentage of intestinal transit is calculated and compared between the this compound-treated and control groups.

Visualizations

Signaling Pathway of this compound's Anticholinergic Action

Caption: this compound's anticholinergic mechanism of action.

Experimental Workflow for In Vivo Antispasmodic Activity

Caption: A typical workflow for an in vivo antispasmodic study.

Logical Relationship of this compound's Dual Action

Caption: The dual mechanism contributing to this compound's effect.

Conclusion

This compound exhibits a dual pharmacodynamic mechanism, acting as both an antimuscarinic agent with a preference for M1 receptors and a direct musculotropic relaxant. This profile has been characterized in a variety of animal models, which have been essential in defining its potency and mechanism of action relative to other antispasmodic agents. However, there is a notable lack of publicly available, detailed pharmacokinetic data for this compound in these preclinical species. Further research to quantify the pharmacokinetic parameters of this compound in rats, dogs, and other relevant animal models would be highly beneficial for a more complete understanding of its disposition and for refining its use in preclinical and clinical development. This guide provides a foundational understanding based on the current literature and highlights the areas where further investigation is warranted.

References

- 1. Investigations of plausible pharmacodynamics supporting the antispasmodic, bronchodilator, and antidiarrheal activities of Berberis lycium Royle. Via in silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. This compound Hydrochloride [dailymed.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Historical development and synthesis of Dicyclomine.

An In-depth Technical Guide to the Historical Development and Synthesis of Dicyclomine

Introduction

This compound, also known as dicycloverine, is a synthetic anticholinergic drug primarily used to treat intestinal hypermotility and spasms, particularly those associated with irritable bowel syndrome (IBS).[1][2] It functions as a muscarinic receptor antagonist, relaxing the smooth muscles of the gastrointestinal tract.[1][3] This technical guide provides a comprehensive overview of the historical milestones in the development of this compound, its detailed synthesis routes, experimental protocols, and pharmacological action.

Historical Development

This compound's journey from laboratory synthesis to clinical application spans several decades, marked by key milestones in medicinal chemistry.

-

1945: Dicycloverine was first chemically synthesized in the United States by scientists at the William S. Merrell Company.[1] The patent for this synthesis was filed by Van Campen and Tilford and granted in 1949.

-

1950: The drug received its first approval for medical use in the United States on May 11, 1950.

-

1952: It was first marketed for the treatment of various gastrointestinal disorders.

-

1956: this compound was included as an antispasmodic component in the combination drug Bendectin, which also contained doxylamine and pyridoxine (vitamin B6), to treat morning sickness in pregnant women.

-

1959: The International Nonproprietary Name (INN) "dicycloverine" was officially recommended.

-

1976: The formulation of Bendectin was altered to remove this compound after its manufacturer determined that it provided no additional benefit for the treatment of morning sickness.

-

1982: The first generic versions of this compound hydrochloride became available.

Today, this compound hydrochloride is available as a generic medication and remains a commonly prescribed treatment for the symptoms of irritable bowel syndrome.

Physicochemical and Pharmacokinetic Properties

This compound hydrochloride is a crystalline powder with a bitter taste. Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₅NO₂ | |

| Molecular Weight | 309.5 g/mol | |

| Hydrochloride Salt MW | 345.9 g/mol | |

| Dosage Forms | Capsules (10 mg), Tablets (20 mg), Syrup, Injection | |

| Route of Administration | Oral, Intramuscular | |

| Tmax (Time to Peak) | 1 - 1.5 hours | |

| Volume of Distribution | 3.65 L/kg (for a 20 mg oral dose) | |

| Bioavailability | Not fully determined, but likely well-absorbed |

Synthesis of this compound Hydrochloride

The synthesis of this compound involves the formation of a [1,1'-Bicyclohexyl]-1-carboxylic acid core, followed by esterification with 2-(diethylamino)ethanol. Several routes have been described in the literature.

Synthesis Route Starting from Benzyl Cyanide

This is a commonly cited method for synthesizing the this compound backbone.

Experimental Protocol:

-

Step 1: Cyclization: Benzyl cyanide is reacted with 1,5-dibromopentane in the presence of a strong base like sodamide (NaNH₂). This reaction forms a 1-phenyl-1-cyanocyclohexane intermediate as two molecules of hydrogen bromide (HBr) are eliminated.

-

Step 2: Hydrolysis & Esterification: The cyanide group of the intermediate is then hydrolyzed to a carboxylic acid. Subsequent treatment with ethanol leads to the formation of the corresponding ethyl ester through esterification.

-

Step 3: Transesterification: The ethyl ester intermediate is reacted with 2-(diethylamino)ethanol in a transesterification reaction. This step introduces the diethylaminoethyl side chain, yielding 2-(diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate.

-

Step 4: Catalytic Reduction: The benzene ring of the resulting compound is reduced to a cyclohexane ring via catalytic hydrogenation, typically using a platinum or similar catalyst. This step is crucial for forming the final bicyclohexyl structure of this compound.

-

Step 5: Salt Formation: The free base of this compound is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl) for improved stability and solubility.

Synthesis Route from Bicyclohexyl Alcohols

An alternative synthesis route described in patent literature starts from bicyclohexyl alcohol derivatives.

Experimental Protocol:

-

Step 1: Carboxylic Acid Formation: [1,1'-Bicyclohexyl]-1-ol or [1,1'-Bicyclohexyl]-2-ol is reacted with formic acid in the presence of a strong dehydrating agent such as concentrated sulfuric acid or a mixture of phosphoric acid and phosphorus pentoxide. This reaction yields [1,1'-bicyclohexyl]-1-carboxylic acid.

-

Step 2: Esterification: The resulting carboxylic acid is mixed with an aqueous solution of 2-(diethylamino)ethyl chloride hydrochloride. An alkaline aqueous solution (e.g., potassium hydroxide or sodium bicarbonate) is then added dropwise to the mixture. This process directly forms the ester, 2-(diethylamino)ethyl [1,1'-bicyclohexyl]-1-carboxylate, which is the this compound base.

-

Step 3: Salt Formation: The this compound base is then converted into its hydrochloride salt by treatment with hydrochloric acid.

Mechanism of Action and Signaling Pathway

This compound is an anticholinergic agent that exerts its primary effect as a muscarinic antagonist. It blocks the action of the neurotransmitter acetylcholine at M1, M2, and M3 muscarinic receptors located on the smooth muscle of the gastrointestinal tract. By preventing acetylcholine from binding, this compound inhibits muscle contraction, leading to muscle relaxation and relief from spasms. Additionally, it has been shown to be a non-competitive inhibitor of bradykinin and histamine, which may contribute to its direct relaxing effect on smooth muscle.

Caption: this compound's anticholinergic signaling pathway.

Visualized Workflows

Generalized Synthesis Workflow

The following diagram illustrates the key transformations in a common synthesis route for this compound.

Caption: Generalized experimental workflow for this compound synthesis.

Drug Classification and Relationship

This diagram shows the classification of this compound based on its pharmacological properties and therapeutic use.

References

Dicyclomine as a Pharmacological Tool in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclomine, a tertiary amine antimuscarinic agent, serves as a valuable pharmacological tool in neuroscience research due to its distinct receptor selectivity profile. Primarily known for its clinical use as an antispasmodic, its utility in the laboratory setting stems from its competitive antagonism of muscarinic acetylcholine receptors (mAChRs), with a notable preference for the M1 subtype. This selectivity allows researchers to dissect the role of M1-mediated cholinergic signaling in various neural processes, including cognition, memory, and neuronal excitability. This guide provides an in-depth overview of this compound's pharmacological properties, presents quantitative data in a structured format, details experimental protocols for its application, and visualizes key pathways and workflows to facilitate its effective use in neuroscience research.

Core Mechanism of Action

This compound exerts its effects through a dual mechanism:

-

Anticholinergic (Antimuscarinic) Activity : Its primary action is the competitive antagonism of muscarinic acetylcholine receptors, which blocks the binding of the endogenous neurotransmitter, acetylcholine.[1][2] This inhibition of parasympathetic nerve impulses is the basis of its utility in both clinical and research settings.[2][3]

-

Direct Smooth Muscle Relaxation (Musculotropic Effect) : this compound also possesses a direct relaxing effect on smooth muscle, independent of cholinergic innervation. This is evidenced by its ability to antagonize spasms induced by non-cholinergic agents like bradykinin and histamine.[4]

In neuroscience, the antimuscarinic action is of principal interest. This compound is not a non-selective antagonist like atropine; it displays a marked selectivity for the M1 muscarinic receptor subtype, which is highly expressed in the cerebral cortex and hippocampus. This makes it a powerful tool for investigating the specific roles of M1 receptors in the central nervous system (CNS).

Pharmacological Data: Receptor Binding and Potency

Quantitative analysis of this compound's interaction with various receptors is crucial for designing and interpreting experiments. The following tables summarize key binding affinity (Kᵢ) and functional potency (pA₂) values.

| Receptor Subtype | Binding Affinity (Kᵢ) [nM] | Tissue/Preparation | Citation |

| Muscarinic M1 | 5.1 | Brush-border membrane | |

| Muscarinic M2 | 54.6 | Basal plasma membranes |

Table 1: this compound Binding Affinities (Kᵢ)

The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a functional measure of antagonist potency.

| Receptor Subtype | Potency (pA₂) | Preparation | Citation |

| Neuronal M1 | 9.13 | Guinea-pig ileum (myenteric plexus) | |

| Prejunctional M2 | 7.61 | Guinea-pig ileum (myenteric plexus) | |

| Postjunctional M2 | 7.21 | Guinea-pig ileum (myenteric plexus) |

Table 2: this compound Functional Antagonist Potency (pA₂) in Functional Assays

These data highlight that this compound is approximately 100-fold more selective for M1 receptors over M2 receptors in functional assays. Its rank order of M1 selectivity is generally considered to be pirenzepine > this compound > trihexyphenidyl > atropine.

Signaling Pathways Modulated by this compound

This compound's antagonism of M1 muscarinic receptors primarily inhibits the Gq signaling cascade. M1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC). By blocking this initial step, this compound prevents these downstream signaling events.

This compound blocks M1 receptor-mediated Gq signaling.

Experimental Protocols

This compound can be applied in a variety of in vitro and in vivo neuroscience paradigms.

In Vitro Smooth Muscle Contraction Assay

This assay is foundational for characterizing antimuscarinic activity and confirms this compound's dual-action mechanism.

-

Objective : To measure the inhibitory effect of this compound on acetylcholine-induced smooth muscle contraction.

-

Preparation : Isolate a segment of guinea pig ileum or rabbit bladder body and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Procedure :

-

Record isometric or isotonic contractions using a force transducer connected to a data acquisition system.

-

Establish a cumulative concentration-response curve for acetylcholine.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of this compound (e.g., 1 x 10⁻⁷ M to 1 x 10⁻⁵ M) for a set period (e.g., 20-30 minutes).

-

Re-establish the acetylcholine concentration-response curve in the presence of this compound.

-

Repeat with increasing concentrations of this compound.

-

-

Data Analysis : The rightward shift in the acetylcholine curve is used to calculate the pA₂ value, quantifying this compound's antagonist potency. The effect on contractions induced by non-muscarinic agents like barium chloride can also be tested to demonstrate the musculotropic effect.

In Vivo Behavioral Assays (Rodent Models)

This compound is used to investigate the role of M1 receptors in learning, memory, and emotional processing.

-

Objective : To assess the effect of M1 receptor antagonism on memory consolidation.

-

Paradigm : Inhibitory Avoidance or Contextual Fear Conditioning.

-

Animals : Wistar or Sprague-Dawley rats, or C57BL/6 mice.

-

Procedure :

-

Habituation : Allow animals to explore the testing apparatus.

-

Training : In inhibitory avoidance, the animal receives a mild foot shock upon entering a dark compartment. In contextual fear conditioning, a shock is paired with a specific context (chamber).

-

Drug Administration : Administer this compound hydrochloride (dissolved in 0.9% saline) via intraperitoneal (i.p.) injection. Doses can range from 2.0 to 16.0 mg/kg. Administration can occur pre-training (to test acquisition), post-training (to test consolidation), or pre-retention test (to test retrieval).

-

Retention Test : 24 hours later, place the animal back in the apparatus and measure the latency to enter the dark compartment or the percentage of time spent freezing. Longer latencies or more freezing indicate better memory.

-

-

Data Analysis : Compare the performance of this compound-treated animals to saline-treated controls using appropriate statistical tests (e.g., ANOVA, t-test). A significant reduction in latency or freezing in post-training administration groups suggests an impairment of memory consolidation.

Workflow for a memory consolidation experiment.

Calcium Imaging in Neuronal Cultures or Brain Slices

This technique allows for the direct visualization of this compound's effect on neuronal activity.

-

Objective : To determine if this compound blocks muscarinic agonist-induced increases in intracellular calcium.

-

Preparation :

-

Prepare primary neuronal cultures or acute brain slices from a region rich in M1 receptors (e.g., hippocampus, cortex).

-

Load the cells/slice with a calcium indicator dye (e.g., Fura-2 AM) or use tissue from an animal expressing a genetically encoded calcium indicator (e.g., GCaMP).

-

-

Procedure :

-

Mount the preparation on a fluorescence microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).

-

Establish a baseline fluorescence signal.

-

Apply a muscarinic agonist (e.g., Carbachol, Pilocarpine) to the bath and record the increase in fluorescence, which corresponds to a rise in intracellular Ca²⁺.

-

Wash out the agonist and allow the signal to return to baseline.

-

Perfuse the preparation with this compound for 10-20 minutes.

-

Re-apply the muscarinic agonist in the continued presence of this compound and record the fluorescence signal.

-

-

Data Analysis : Quantify the change in fluorescence (ΔF/F₀) in response to the agonist with and without this compound. A significant reduction or complete blockade of the calcium transient in the presence of this compound demonstrates its antagonistic effect at the cellular level.

Applications and Considerations in Neuroscience

-

Dissecting Cholinergic Pathways : Due to its M1 selectivity, this compound is superior to non-selective antagonists like scopolamine for isolating the contribution of M1 receptors to specific behaviors or physiological responses.

-

Cognitive Research : It is widely used to create pharmacological models of memory impairment, helping to elucidate the mechanisms of learning and memory consolidation.

-

CNS Side Effects : Researchers should be aware that this compound crosses the blood-brain barrier and can produce central effects such as confusion, disorientation, and drowsiness, which may act as confounds in behavioral experiments.

-

Dosage and Administration : The effective dose can vary between species and experimental paradigms. Pilot studies are essential to determine the optimal dose that achieves receptor antagonism without causing excessive sedation or other confounding side effects.

-

Off-Target Effects : While highly selective for M1 over other muscarinic subtypes, at higher concentrations this compound may interact with other receptors. Some research suggests potential interactions with sigma receptors, although this is not its primary mechanism. It's crucial to use the lowest effective concentration to ensure target specificity.

Conclusion

This compound is a potent and selective M1 muscarinic receptor antagonist that serves as an indispensable tool for neuroscientists. Its well-characterized pharmacology, combined with its effectiveness in a range of in vitro and in vivo models, allows for the precise investigation of M1 receptor function in the central nervous system. By carefully considering the experimental protocols and quantitative data outlined in this guide, researchers can effectively leverage this compound to advance our understanding of cholinergic modulation of neural circuits and behavior.

References

Investigating Cholinergic Pathways Using Dicyclomine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclomine, an antimuscarinic agent, serves as a valuable pharmacological tool for the investigation of cholinergic pathways. Its dual mechanism of action, characterized by both competitive antagonism at muscarinic acetylcholine receptors and a direct musculotropic effect, provides a unique profile for dissecting cholinergic signaling. This technical guide offers an in-depth overview of the core principles and practical methodologies for utilizing this compound in cholinergic research. It includes a summary of its receptor binding affinities, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound hydrochloride is an antispasmodic and anticholinergic agent that alleviates smooth muscle spasms, particularly in the gastrointestinal tract.[1] Its therapeutic effects stem from a dual mechanism: a specific anticholinergic (antimuscarinic) effect at acetylcholine receptor sites and a direct relaxant effect on smooth muscle (musculotropic).[2][3] Animal studies have demonstrated that its antimuscarinic potency is approximately 1/8th that of atropine in vitro on the guinea pig ileum.[3] this compound exhibits a notable selectivity for the M1 muscarinic receptor subtype, making it a useful tool for differentiating the roles of various muscarinic receptor subtypes in physiological and pathological processes.[4]

Mechanism of Action

This compound's primary mechanism involves the competitive antagonism of acetylcholine at muscarinic receptors. It displays a higher affinity for the M1 (neuronal) muscarinic receptor subtype compared to other subtypes. In addition to its antimuscarinic properties, this compound exerts a direct musculotropic effect, meaning it can relax smooth muscle independently of cholinergic nerve innervation. This is evidenced by its ability to antagonize spasms induced by non-cholinergic stimuli like bradykinin and histamine.

Cholinergic Signaling Pathway

The following diagram illustrates the general cholinergic signaling pathway at a muscarinic receptor and the points of intervention by this compound.

Caption: Cholinergic signaling at the synapse and this compound's point of antagonism.

Quantitative Data

The following tables summarize the binding affinities and functional potencies of this compound at various muscarinic receptor subtypes.

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference(s) |

| M1 | Brush-border membrane | Not Specified | 5.1 | |

| M2 | Basal plasma membranes | Not Specified | 54.6 | |

| M1 | Cortical membranes | [3H]-pirenzepine | 3.7-14 | |

| Cardiac | Cardiac membranes | [3H]-N-methylscopolamine | Low Affinity | |

| Glandular | Salivary gland membranes | [3H]-N-methylscopolamine | Intermediate Affinity |

Table 2: this compound Functional Antagonist Potencies (pA2)

| Receptor Subtype | Preparation | Agonist | pA2 Value | Reference(s) |

| M1 (neuronal) | Guinea-pig myenteric plexus-longitudinal muscle | Pilocarpine | 9.13 | |

| M2 (prejunctional) | Guinea-pig myenteric plexus-longitudinal muscle | Acetylcholine (electrically-evoked release) | 7.61 | |

| M2 (postjunctional) | Guinea-pig myenteric plexus-longitudinal muscle | Acetylcholine | 7.21 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of cholinergic pathways using this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for muscarinic receptors.

Objective: To determine the Ki of this compound at muscarinic receptor subtypes via competitive binding with a radiolabeled antagonist.

Materials:

-

Tissue homogenates or cell membranes expressing muscarinic receptors (e.g., guinea pig cerebral cortex, heart, or bladder).

-

Radioligand: (-)[3H]Quinuclidinyl benzilate ([3H]QNB) or [3H]-N-methylscopolamine ([3H]NMS).

-

This compound hydrochloride.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

Increasing concentrations of unlabeled this compound.

-

A fixed concentration of the radioligand (typically at its Kd value).

-

Membrane preparation.

-

For non-specific binding, use a high concentration of a non-labeled antagonist like atropine.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Isolated Tissue Contraction Assay (Guinea Pig Ileum)

This functional assay assesses the antagonist effect of this compound on smooth muscle contraction.

Objective: To determine the pA2 value of this compound against acetylcholine-induced contractions in isolated guinea pig ileum.

Materials:

-

Male Dunkin-Hartley guinea pig.

-

Tyrode's physiological salt solution.

-

Acetylcholine chloride.

-

This compound hydrochloride.

-

Isolated organ bath system with a force transducer.

-

Carbogen gas (95% O2, 5% CO2).

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the lumen and cut into 2-3 cm segments.

-

Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with carbogen gas. Apply a resting tension of 0.5-1.0 g and allow it to equilibrate for at least 30-60 minutes.

-

Control Response: Obtain a cumulative concentration-response curve for acetylcholine.

-

Antagonist Incubation: After washing the tissue, incubate with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).

-

Test Response: Obtain a second cumulative concentration-response curve for acetylcholine in the presence of this compound.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

-

Data Analysis: Perform a Schild analysis by plotting the log (concentration ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the regression line provides the pA2 value.

References

- 1. CONTEXT AND POLICY ISSUES - this compound for Gastrointestinal Conditions: A Review of the Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. This compound: Package Insert / Prescribing Information / MOA [drugs.com]

- 4. medchemexpress.com [medchemexpress.com]

Dicyclomine's Effect on Non-Gastrointestinal Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclomine, an agent primarily recognized for its clinical efficacy in treating gastrointestinal smooth muscle spasms, exhibits a complex pharmacological profile on non-gastrointestinal smooth muscle tissues. This technical guide provides an in-depth review of the existing scientific literature concerning the effects of this compound on vascular, urinary, respiratory, and uterine smooth muscle. It consolidates available quantitative data on its potency and efficacy, details experimental methodologies from key studies, and elucidates the underlying signaling pathways. This compound's dual mechanism of action, comprising both an antimuscarinic effect and a direct musculotropic effect, is a central theme. The direct action involves antagonism of various contractile agents, including bradykinin and histamine, and modulation of calcium ion influx. While data is most robust for the urinary bladder, this guide also explores the more limited evidence for its effects on other non-gastrointestinal smooth muscles and highlights areas where further research is warranted.

Introduction